5-Bromo-2-fluorotoluene
Overview
Description
5-Bromo-2-fluorotoluene: is an organic compound with the molecular formula C7H6BrF . It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted by bromine and fluorine atoms at the 5th and 2nd positions, respectively. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes .
Mechanism of Action
Target of Action
5-Bromo-2-fluorotoluene is a chemical compound used in the synthesis of various organic compounds . .
Mode of Action
The mode of action of this compound is primarily through its role as a building block in the synthesis of other compounds . It can undergo reactions such as bromination to form 5-bromo-2-fluorobenzyl bromide .
Biochemical Pathways
It’s known to be used in the synthesis of crown bromofluorobenzene and 3-(4-fluoro-3-methylphenyl)acrylamide .
Pharmacokinetics
Its physical properties such as a molecular weight of 18902 , a refractive index of 1.529 , and a density of 1.486 g/mL at 25 °C can influence its pharmacokinetic behavior.
Result of Action
Its primary known use is in the synthesis of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its flash point is 73 °C , indicating that it can ignite at high temperatures. Additionally, it’s classified as a combustible liquid , suggesting that it should be handled and stored carefully to prevent fires.
Biochemical Analysis
Biochemical Properties
5-Bromo-2-fluorotoluene plays a crucial role in biochemical reactions due to its unique combination of bromine and fluorine atoms. . In biochemical reactions, this compound interacts with various enzymes and proteins, facilitating the synthesis of complex organic molecules. The nature of these interactions often involves the formation of covalent bonds between the bromine or fluorine atoms and specific amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses to external stimuli . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes . These changes in gene expression can result in modifications to cellular metabolism, affecting the overall function and health of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and receptors. The bromine and fluorine atoms in this compound can form covalent bonds with specific amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes to the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits good stability under normal temperatures and pressures, making it suitable for various experimental conditions . Over extended periods, this compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function . Long-term studies in in vitro and in vivo settings have shown that prolonged exposure to this compound can result in alterations to cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function and overall health . At higher doses, this compound can cause toxic or adverse effects, including enzyme inhibition, disruption of cellular metabolism, and damage to tissues . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound exerts its biochemical effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its metabolism and clearance from the body . This compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that are more easily excreted . The interactions with specific enzymes, such as cytochrome P450, play a crucial role in the metabolism of this compound, affecting its metabolic flux and levels of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound within tissues can also be influenced by its chemical properties, such as lipophilicity and molecular size . These factors affect its accumulation and localization within different tissues and organs .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and modification . The localization of this compound within specific subcellular compartments can influence its biochemical effects and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-2-fluorotoluene involves the bromination of 2-fluorotoluene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-fluorotoluene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Palladium Catalysts: Used for coupling reactions.
Major Products:
5-Bromo-2-fluorobenzyl bromide: Formed via bromination.
5-Bromo-2-fluorobenzoic acid: Formed via oxidation.
Biaryl Compounds: Formed via coupling reactions
Scientific Research Applications
Chemistry: 5-Bromo-2-fluorotoluene is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of biologically active compounds. Its derivatives may exhibit various pharmacological properties, making it useful in drug discovery and development .
Industry: The compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, dyes, and other industrial products .
Comparison with Similar Compounds
- 2-Bromo-5-fluorotoluene
- 4-Bromo-2-fluorotoluene
- 5-Bromo-2-fluorobenzyl bromide
Comparison: 5-Bromo-2-fluorotoluene is unique due to the specific positions of the bromine and fluorine atoms on the benzene ring. This positional arrangement influences its reactivity and the types of reactions it can undergo. For example, the presence of both bromine and fluorine atoms can enhance the compound’s ability to participate in coupling reactions compared to similar compounds with different substitution patterns .
Properties
IUPAC Name |
4-bromo-1-fluoro-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKYOKPNAXNAFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199412 | |
Record name | 5-Bromo-2-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51437-00-4 | |
Record name | 4-Bromo-1-fluoro-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51437-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-fluorotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051437004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-2-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-fluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.985 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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